N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide GW438014A is a selective NPY-Y5 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 469861-49-2
VCID: VC0529615
InChI: InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)
SMILES: C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol

N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide

CAS No.: 469861-49-2

Cat. No.: VC0529615

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide - 469861-49-2

Specification

Description GW438014A is a selective NPY-Y5 receptor antagonist.
CAS No. 469861-49-2
Molecular Formula C23H23N3O4S
Molecular Weight 437.5 g/mol
IUPAC Name methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide
Standard InChI InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)
Standard InChI Key AVYFZOKRFCFQLP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Canonical SMILES CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator